molecular formula Si15 B14269318 CID 53440195

CID 53440195

Katalognummer: B14269318
Molekulargewicht: 421.28 g/mol
InChI-Schlüssel: FYGXGJHYNZLRGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 53440195 is a unique chemical compound with a variety of applications in scientific research and industry. This compound is known for its distinctive properties and reactivity, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 53440195 involves a series of chemical reactions under specific conditions. The exact synthetic route can vary, but typically involves the use of high-purity reagents and controlled reaction environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. This often involves the use of advanced technologies such as microwave-assisted synthesis, which can enhance reaction rates and yields while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions: CID 53440195 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include a range of derivatives that retain the core structure of the original compound while exhibiting new chemical properties.

Wissenschaftliche Forschungsanwendungen

CID 53440195 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Additionally, in industry, this compound is utilized in the development of new materials and technologies.

Wirkmechanismus

The mechanism of action of CID 53440195 involves its interaction with specific molecular targets and pathways. This compound can modulate biological processes by binding to target proteins or enzymes, thereby influencing their activity and function. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 53440195 include those with comparable chemical structures and reactivity. These compounds may share some properties with this compound but also exhibit unique characteristics that distinguish them.

Uniqueness: this compound is unique in its specific combination of chemical properties and reactivity. This uniqueness makes it a valuable tool in scientific research and industrial applications, as it can offer distinct advantages over other similar compounds.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in various fields. Its unique properties and reactivity make it an important subject of study and utilization in scientific research and industry.

Eigenschaften

Molekularformel

Si15

Molekulargewicht

421.28 g/mol

InChI

InChI=1S/Si15/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2

InChI-Schlüssel

FYGXGJHYNZLRGJ-UHFFFAOYSA-N

Kanonische SMILES

[Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.